4-Chloro-3-hydrazinylbenzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

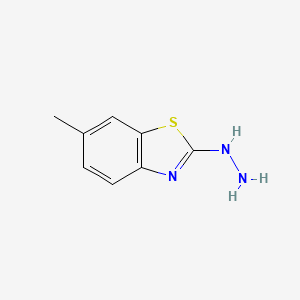

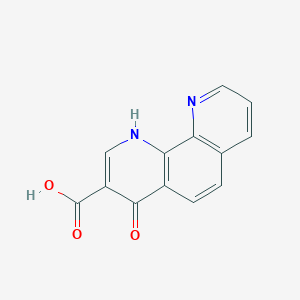

4-Chloro-3-hydrazinylbenzoic acid is a chemical compound with the molecular formula C7H7ClN2O2 . It is a powder at room temperature . The compound has a molecular weight of 223.06 g/mol .

Molecular Structure Analysis

The InChI code for 4-Chloro-3-hydrazinylbenzoic acid is1S/C7H7ClN2O2.ClH/c8-5-2-1-4(7(11)12)3-6(5)10-9;/h1-3,10H,9H2,(H,11,12);1H . This code provides a specific textual representation of the compound’s molecular structure. Physical And Chemical Properties Analysis

4-Chloro-3-hydrazinylbenzoic acid is a powder at room temperature . Its physical and chemical properties would be influenced by its molecular structure, particularly the presence of the hydrazine and carboxylic acid groups.科学的研究の応用

Bioorthogonal Chemistry for Protein Conjugation

4-Chloro-3-hydrazinylbenzoic acid has been demonstrated to rapidly form a stable boron-nitrogen heterocycle in dilute, neutral aqueous solutions, which is particularly useful for bioorthogonal coupling reactions. This chemistry has been applied to protein conjugation, showcasing its orthogonality to protein functional groups and stability under SDS-PAGE analysis conditions, making it suitable for low concentration reagent couplings under physiologically compatible conditions (Ozlem Dilek et al., 2015).

Preparation of Heterocyclic Compounds with Biological Activity

The reactivity of 4-Chloro-3-hydrazinylbenzoic acid with other chemical entities leads to the formation of novel heterocyclic compounds. For instance, its reaction with antipyrin resulted in the synthesis of pyridazinone derivatives with demonstrated antimicrobial and antifungal activities, suggesting its utility in the development of new therapeutic agents (G. H. Sayed et al., 2003). Additionally, its conversion into triazolylbenzoic acids and subsequent esterification has been explored, highlighting its versatility in synthesizing biologically relevant compounds (N. I. Vikrishchuk et al., 2019).

Synthesis Methodologies for Complex Structures

Research has also focused on employing 4-Chloro-3-hydrazinylbenzoic acid in the synthesis of complex molecular structures, such as N-substituted-3-chloro-2-azetidinones, which have shown promising antibacterial activity against various microorganisms. This demonstrates its potential in the development of new antibacterial compounds (Ameya Chavan et al., 2007). Moreover, its role as a multireactive building block for solid-phase synthesis of heterocyclic scaffolds is highlighted, indicating its applicability in drug discovery processes for generating diverse compound libraries (Soňa Křupková et al., 2013).

Safety And Hazards

特性

IUPAC Name |

4-chloro-3-hydrazinylbenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClN2O2/c8-5-2-1-4(7(11)12)3-6(5)10-9/h1-3,10H,9H2,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJBLCRWLBHWBJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(=O)O)NN)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40366415 |

Source

|

| Record name | 4-Chloro-3-hydrazino-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26658145 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-Chloro-3-hydrazinylbenzoic acid | |

CAS RN |

61100-67-2 |

Source

|

| Record name | 4-Chloro-3-hydrazino-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40366415 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-1-(3-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1348412.png)

![4-chloro-1-(2,4-dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1348413.png)

![2-Phenyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-ylamine](/img/structure/B1348414.png)

![2-(3,4-dimethylphenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B1348417.png)